Boc-l-alanine

Catalog No.
S662739
CAS No.
15761-38-3
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-l-alanine

CAS Number

15761-38-3

Product Name

Boc-l-alanine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1

InChI Key

QVHJQCGUWFKTSE-YFKPBYRVSA-N

SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

15761-38-3;N-(tert-Butoxycarbonyl)-L-alanine;Boc-Ala-OH;Boc-l-alanine;N-Boc-L-alanine;Boc-L-Ala-OH;N-t-Boc-L-alanine;(tert-Butoxycarbonyl)-l-alanine;BOC-ALANINE;BOC-ALA;(S)-2-((tert-Butoxycarbonyl)amino)propanoicacid;N-alpha-t-BOC-L-ALANINE;(S)-2-(tert-Butoxycarbonylamino)propanoicacid;QVHJQCGUWFKTSE-YFKPBYRVSA-N;L-ALANINE,N-BOCPROTECTED;(2S)-2-[(tert-butoxycarbonyl)amino]propanoicacid;MFCD00037225;SBB016767;N-(TERT-BUTYLOXYCARBONYL)-L-ALANINE;L-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-;N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-ALANINE;N-[t-Butoxycarbonyl]-l-alanine;N-(T-BUTOXYCARBONYL)-L-ALANINE;N-((1,1-Dimethylethoxy)carbonyl)-L-alanine;L-Alanine,N-((1,1-dimethylethoxy)carbonyl)-

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-L-alanine in Peptide Synthesis

The primary application of Boc-L-alanine in scientific research lies in the field of peptide synthesis. Boc-L-alanine, also known as N-tert-Butoxycarbonyl-L-alanine, is a protected amino acid. This means a chemical group, the Boc group (tert-Butoxycarbonyl), is attached to the amino acid's amino group, making it unreactive. This property is crucial for peptide synthesis because it allows scientists to selectively control the formation of peptide bonds between amino acids. [, ]

During peptide synthesis, Boc-L-alanine acts as a building block. The Boc group ensures that only the carboxylic acid group of Boc-L-alanine reacts with the free amino group of another amino acid, forming the desired peptide bond. Once the peptide chain is built, the Boc protecting group can be removed under specific conditions, revealing the functional amino group of the L-alanine residue in the final peptide. This approach allows for the creation of peptides with a defined sequence of amino acids, which is essential for studying protein function and developing new drugs. [, ]

Origin and Significance:

Boc-L-alanine is not found naturally but is synthesized in the lab. It is a valuable reagent used as a protected amino acid building block in peptide synthesis [1]. The "Boc" group (tert-Butoxycarbonyl) serves as a protecting group for the amino functionality of L-alanine, allowing for selective manipulation of other functional groups during peptide chain assembly.


Molecular Structure Analysis

Boc-L-alanine consists of a central carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH2) at the other. The amino group is further attached to a Boc protecting group (C(CH3)3OCO-) [2]. This structure allows Boc-L-alanine to participate in peptide bond formation while the Boc group safeguards the amino functionality.

Key Features:

  • The presence of both a carboxylic acid and a protected amino group enables Boc-L-alanine to act as a bifunctional molecule for peptide chain formation [2].
  • The bulky Boc group sterically hinders undesired reactions at the amino group, allowing for targeted manipulation of other functional groups during peptide synthesis [3].

Chemical Reactions Analysis

Synthesis:

Boc-L-alanine can be synthesized through various methods, with one common approach involving the reaction of L-alanine with di-tert-butyl dicarbonate (Boc anhydride) [1].

Balanced Chemical Equation:

H2N-CH(CH3)-COOH + (Boc)2O → Boc-NH-CH(CH3)-COOH + CO2 [1]

(L-alanine) (Boc anhydride) (Boc-L-alanine)

Decomposition:

The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free L-alanine amino group required for peptide chain termination [2].

Balanced Chemical Equation:

Boc-NH-CH(CH3)-COOH + CF3COOH → H2N-CH(CH3)-COOH + Boc-O-CF3 [2]

(Boc-L-alanine) (TFA) (L-alanine)

Peptide Bond Formation:

Boc-L-alanine reacts with another amino acid (deprotected or Boc-protected) to form a peptide bond. This reaction requires an activating agent, such as dicyclohexylcarbodiimide (DCC), to convert the carboxylic acid group into a more reactive intermediate [3].

Mechanism of Action (refer to Peptide Synthesis):

Boc-L-alanine is a key building block in peptide synthesis. The Boc group protects the amino group while allowing the carboxylic acid group to participate in peptide bond formation. After chain assembly, the Boc group is strategically removed to reveal the free amino group for chain termination [2, 3].

Case Study:

Boc-L-alanine has been used in the synthesis of various biologically active peptides, including enkephalin analogs with analgesic properties [4].


Physical And Chemical Properties Analysis

  • Molecular Formula: C8H15NO4
  • Molecular Weight: 179.2 g/mol [1]
  • Melting Point: 130-132 °C [2]
  • Appearance: White crystalline powder [2]
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide; slightly soluble in water [2]
  • Acute Toxicity: No data readily available on acute oral, dermal, or inhalation toxicity.
  • Flammability: Not readily flammable [2].

Data Source:

  • Sigma-Aldrich:
  • Aapptec Peptides:
  • Chemical Reviews: - Chapter 7: The Formation of the Peptide Bond

Please note:

  • The absence of data for certain properties or hazards does not imply complete safety.
  • Always consult the Safety Data Sheet (SDS) for Boc-

XLogP3

0.9

UNII

VBSZA1BT4G

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15761-38-3

Wikipedia

N-(tert-Butoxycarbonyl)-L-alanine

General Manufacturing Information

L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-: ACTIVE

Dates

Modify: 2023-08-15
Effraim et al. Natural amino acids do not require their native tRNAs for efficient selection by the ribosome. Nature Chemical Biology, doi: 10.1038/nchembio.255, published online 25 October 2009 http://www.nature.com/naturechemicalbiology

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